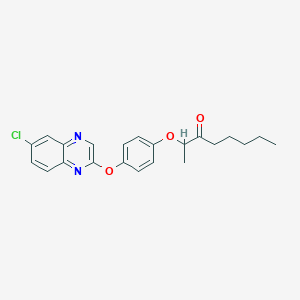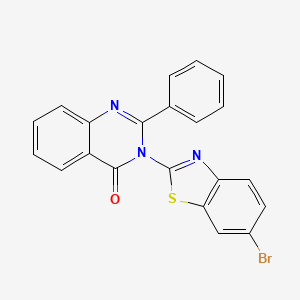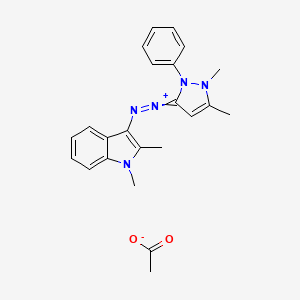
(3S)-3-(2-Nitrophenoxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(2-Nitrophenoxy)tetrahydrofuran is a chiral organic compound characterized by the presence of a tetrahydrofuran ring substituted with a 2-nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Nitrophenoxy)tetrahydrofuran typically involves the reaction of 3-hydroxytetrahydrofuran with 2-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group by the nitrophenoxy group.
Industrial Production Methods
Industrial production of (S)-3-(2-Nitrophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(2-Nitrophenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The tetrahydrofuran ring can be opened under acidic or basic conditions, leading to the formation of linear diols.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Aminophenoxy)tetrahydrofuran.
Reduction: Linear diols.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(2-Nitrophenoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(2-Nitrophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The tetrahydrofuran ring provides structural stability and can affect the compound’s overall conformation and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxytetrahydrofuran: A precursor in the synthesis of (S)-3-(2-Nitrophenoxy)tetrahydrofuran.
4-Methyl-3-nitrophenol: Another nitrophenol derivative with different substitution patterns.
Uniqueness
(S)-3-(2-Nitrophenoxy)tetrahydrofuran is unique due to its specific chiral center and the presence of both a tetrahydrofuran ring and a nitrophenoxy group. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
917909-30-9 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
(3S)-3-(2-nitrophenoxy)oxolane |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2/t8-/m0/s1 |
InChI-Schlüssel |
FUAKXCKFRCMAJM-QMMMGPOBSA-N |
Isomerische SMILES |
C1COC[C@H]1OC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1COCC1OC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)
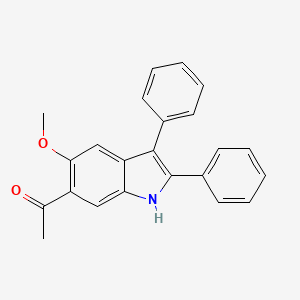

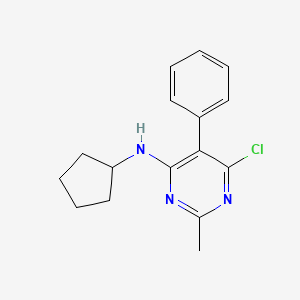

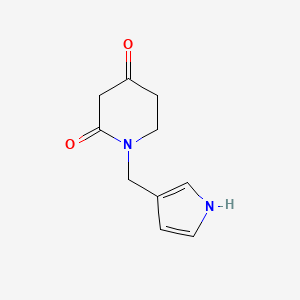
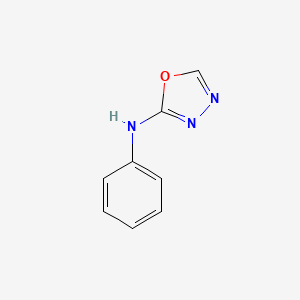
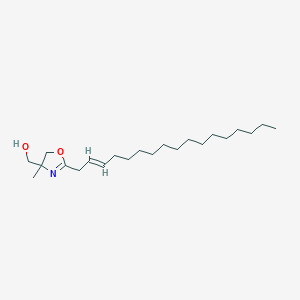
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
